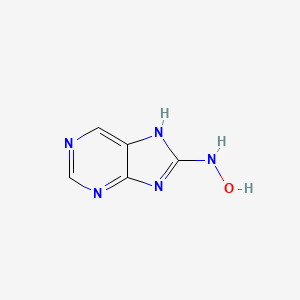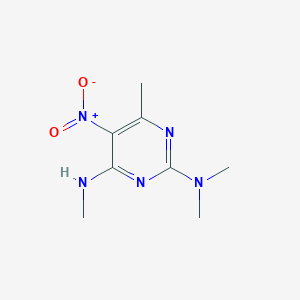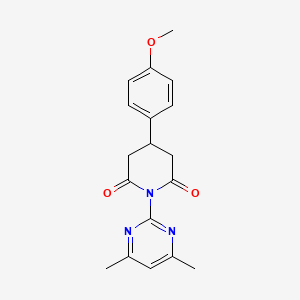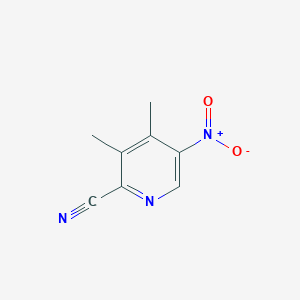![molecular formula C8H6Br2N2 B13997681 2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)
2,5-dibromo-1-methyl-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine atoms at positions 2 and 5, along with a methyl group at position 1, makes this compound unique and potentially useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-1-methyl-1H-benzo[d]imidazole typically involves the bromination of 1-methyl-1H-benzo[d]imidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions are usually mild, and the product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dibromo-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazoles, which can have different functional groups attached to the benzimidazole core.
Aplicaciones Científicas De Investigación
2,5-Dibromo-1-methyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 2,5-dibromo-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The bromine atoms and the benzimidazole core play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives formed from the compound.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dibromo-1H-benzo[d]imidazole: Lacks the methyl group at position 1.
1-Methyl-1H-benzo[d]imidazole: Lacks the bromine atoms at positions 2 and 5.
2-Bromo-1-methyl-1H-benzo[d]imidazole: Has only one bromine atom at position 2.
Uniqueness
2,5-Dibromo-1-methyl-1H-benzo[d]imidazole is unique due to the presence of both bromine atoms and the methyl group, which can influence its reactivity and biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H6Br2N2 |
|---|---|
Peso molecular |
289.95 g/mol |
Nombre IUPAC |
2,5-dibromo-1-methylbenzimidazole |
InChI |
InChI=1S/C8H6Br2N2/c1-12-7-3-2-5(9)4-6(7)11-8(12)10/h2-4H,1H3 |
Clave InChI |
UQAHIAGWYQXFDJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)Br)N=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-7-propyl-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13997600.png)
![4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B13997601.png)

![Ethyl 5-formyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13997615.png)
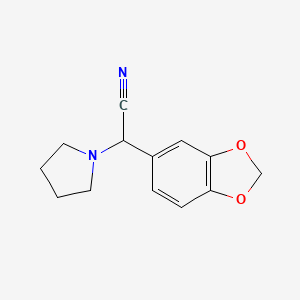

![[(2,4-Dichlorophenyl)methylidene]propanedioic acid](/img/structure/B13997643.png)
